Product packaging for N-(4-Bromophenyl)picolinamide(Cat. No.:CAS No. 14547-73-0)

N-(4-Bromophenyl)picolinamide

Cat. No.: B182017
CAS No.: 14547-73-0
M. Wt: 277.12 g/mol
InChI Key: RAJKUZRIZUSGKU-UHFFFAOYSA-N
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Description

Overview of Picolinamide (B142947) Derivatives in Chemical Science

Picolinamide, a derivative of picolinic acid, and its derivatives are a versatile class of compounds with a wide range of applications in chemical science. nih.gov They are known to be effective inhibitors for various enzymes, which has led to their investigation in drug discovery. rsc.orgnih.gov For instance, certain picolinamide derivatives have been synthesized and evaluated for their potential as VEGFR-2 kinase inhibitors for cancer therapy and as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for treating metabolic syndrome. rsc.orgnih.gov

The synthesis of various picolinamide derivatives is an active area of research, with studies focusing on creating novel compounds with specific biological activities. tandfonline.comresearchgate.net The versatility of the picolinamide scaffold allows for the introduction of different functional groups, leading to a diverse library of compounds with potential applications in medicinal chemistry. researchgate.net

Significance of Brominated Phenyl Moieties in Organic Compounds

The presence of a brominated phenyl group in an organic compound can significantly influence its physical, chemical, and biological properties. Bromine is an interesting substituent due to its electron-withdrawing nature and its ability to participate in halogen bonding, which can affect molecular interactions and crystal packing. rsc.org

In medicinal chemistry, the introduction of a bromine atom can enhance the antimicrobial activity of certain compounds. rsc.org Brominated compounds also serve as important intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions. tandfonline.comcambridgescholars.com The position of the bromine atom on the phenyl ring is crucial and can lead to different biological activities and chemical reactivities. rsc.org

Research Trajectory and Historical Context of N-(4-Bromophenyl)picolinamide

The research on this compound is part of the broader investigation into picolinamide derivatives. A key synthesis method involves the reaction of 4-bromoaniline (B143363) with 2-picolinic acid in the presence of triphenyl phosphite (B83602) and pyridine (B92270). rsc.org This method has been used to produce the compound with a high yield. rsc.org

Recent studies have explored the use of this compound as a ligand in the synthesis of coordination complexes with metals like palladium and manganese. rsc.orgmdpi.comresearchgate.net These complexes are being investigated for their structural properties and potential applications in catalysis and materials science. rsc.orgresearchgate.net The compound has also been used as a precursor in the synthesis of other organic molecules. thieme-connect.com

While specific historical milestones for this compound are not extensively documented in readily available literature, its study is embedded within the ongoing exploration of halogenated organic compounds and picolinamide derivatives for various scientific applications.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name N-(4-bromophenyl)-2-pyridinecarboxamide
Molecular Formula C12H9BrN2O
Molecular Weight 277.12 g/mol
CAS Number 14547-73-0
Physical Form Solid
Boiling Point 311°C
Density 1.559 g/cm³
Flash Point 142°C

This data is compiled from various chemical suppliers and databases. chemicalbook.comlookchem.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrN2O B182017 N-(4-Bromophenyl)picolinamide CAS No. 14547-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJKUZRIZUSGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356881
Record name N-(4-Bromophenyl)picolinamide
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URL https://comptox.epa.gov/dashboard/DTXSID90356881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14547-73-0
Record name N-(4-Bromophenyl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14547-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthesis of N-(4-Bromophenyl)picolinamide Precursors and Ligands

The creation of the core this compound structure relies on the efficient formation of an amide bond between its two key constituent parts: a picolinoyl derivative and 4-bromoaniline (B143363).

A direct and widely employed method for synthesizing this compound involves the reaction of 4-bromoaniline with a picolinoyl derivative. A common approach utilizes picolinic acid as the starting material. In a representative synthesis, a solution of 4-bromoaniline in pyridine (B92270) is added to a solution of picolinic acid in pyridine. The reaction is facilitated by the addition of triphenyl phosphite (B83602) and proceeds with stirring at elevated temperatures, followed by a period at ambient temperature. The product is then precipitated by adding the reaction mixture to distilled water, resulting in a solid with a high yield. rsc.org For instance, a reported synthesis using this method achieved an 85% yield of this compound. rsc.org

Alternatively, picolinoyl chloride, the acid chloride of picolinic acid, can be used. This method, a standard procedure for amide synthesis, involves the nucleophilic acyl substitution of the highly reactive acid chloride with 4-bromoaniline. This reaction is typically carried out under mild conditions.

Table 1: Synthesis of this compound from 4-Bromoaniline and Picolinic Acid rsc.org

Reactant 1 Reactant 2 Reagent Solvent Reaction Conditions Yield
4-Bromoaniline Picolinic Acid Triphenyl phosphite Pyridine Stirred at 313 K for 20 min, then 5 h at 373 K, followed by 24 h at ambient temperature 85%

Another approach to one-pot amide synthesis involves the direct coupling of inactivated esters with amines in water, which serves as a green solvent. rsc.org This method avoids the need for catalysts, reagents, and additives, making it an environmentally friendly option. rsc.org While not explicitly detailed for this compound, these general one-pot methodologies for N-aryl amides are applicable and represent a streamlined synthetic strategy. ias.ac.inresearchgate.net

The introduction of the bromophenyl moiety is a critical step in the synthesis of this compound and its derivatives. One strategy involves the direct bromination of a phenyl-containing precursor. For instance, a process for preparing 4-bromophenyl derivatives involves reacting a phenyl derivative in a two-phase system with a bromide-containing source in the presence of an oxidizing agent and an acid. google.comgoogle.com

Alternatively, and more commonly for the synthesis of the title compound, the bromophenyl group is introduced through the use of 4-bromoaniline as a starting material. rsc.orgnih.gov This readily available building block is then coupled with a picolinoyl derivative to form the final product. rsc.org This approach is exemplified by the synthesis of N-(4-bromophenyl)-4-methylbenzenesulfonamide, where 4-bromoaniline is reacted with p-toluenesulfonyl chloride. nih.gov Similarly, the synthesis of N-(4-bromophenyl)-1-naphthamide is achieved by condensing 4-bromoaniline with naphthoyl chloride. researchgate.net

One-Pot Synthesis Approaches for N-Aryl Picolinamides

Functional Group Transformations and Derivatization

The this compound scaffold provides multiple sites for further chemical modification, allowing for the generation of a diverse range of derivatives with potentially new properties.

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netmdpi.com This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromophenyl group with various arylboronic acids. researchgate.netmdpi.com For example, N-(4-bromophenyl)-1-naphthamide has been successfully coupled with a range of boronic acids to synthesize N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives in moderate to good yields. researchgate.net Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with several aryl and heteroaryl boronic acids using a palladium catalyst. mdpi.com These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium phosphate, in a suitable solvent system like 1,4-dioxane (B91453) and water. researchgate.netmdpi.com

Palladium-catalyzed C-N cross-coupling reactions are also a powerful tool for modifying the bromophenyl moiety. nih.govacs.org These reactions enable the formation of carbon-nitrogen bonds, allowing for the introduction of amides, amines, and amino acid esters at the position of the bromine atom. nih.gov

Table 2: Examples of Cross-Coupling Reactions on Bromophenyl-Containing Scaffolds

Substrate Coupling Partner Catalyst System Product Type Reference
N-(4-bromophenyl)-1-naphthamide Arylboronic acids Pd(0) catalyst N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidine Aryl/heteroaryl boronic acids Pd(PPh3)4, K3PO4 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
N-substituted 4-bromo-7-azaindole Amides, amines, amino acid esters Pd(OAc)2/Pd2(dba)3, Xantphos, Cs2CO3 N-arylated products nih.gov

The picolinamide (B142947) core itself offers opportunities for structural modification. nih.gov The picolinamide moiety can act as a directing group in metal-catalyzed C-H functionalization reactions, enabling modifications at specific positions on the pyridine ring. wiley.com For instance, the picolinamide directing group has been utilized for the palladium-catalyzed functionalization of C(sp3)-H bonds in amino acid derivatives. wiley.com

Furthermore, the pyridine ring of the picolinamide core can undergo various transformations. researchgate.net C-H functionalization of pyridines is a strategy to access a range of derivatives. researchgate.net Additionally, the introduction of substituents onto the pyridine ring can significantly impact the molecule's properties. nih.gov For example, the introduction of an ether linkage between the pyridine core and the phenyl ring has been explored in a series of picolinamide compounds. nih.gov

Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of novel derivatives of this compound is crucial for understanding its structure-activity relationships (SAR), particularly in the development of new therapeutic agents and functional materials. For instance, picolinamide derivatives are being investigated as potential inhibitors for enzymes like VEGFR-2 kinase and as anticancer agents. nih.govresearchgate.net

Researchers have designed and synthesized various analogs by modifying different parts of the parent molecule. One common approach involves the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce diverse aryl and heteroaryl groups. researchgate.netnih.gov For example, a series of arylated-diphenylurea analogues related to sorafenib (B1663141) were synthesized by treating diarylureas containing a bromo substituent with various arylboronic acids. researchgate.net Similarly, novel picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties have been synthesized to explore their potential as VEGFR-2 kinase inhibitors. nih.gov

Another strategy for generating derivatives is through the modification of the amide linkage or the pyridine ring. The synthesis of N-aryl-4,6-dimethylpicolinamides has been achieved via a one-pot oxidative coupling of methylhetarenes with primary amines, showcasing a method to quickly generate analogs for SAR studies. Furthermore, the synthesis of benzamide (B126) and picolinamide derivatives with a dimethylamine (B145610) side chain has been performed to investigate their activity as acetylcholinesterase inhibitors, revealing that the position of the side chain significantly impacts inhibitory activity. nih.gov The exploration of these derivatives helps in identifying the key structural features required for biological activity. nih.govnih.gov

Below is a table summarizing examples of synthesized derivatives and their intended applications for SAR studies.

Derivative Class Synthetic Approach Purpose of SAR Study References
Arylated-diphenylurea analoguesSuzuki-Miyaura couplingAnticancer activity (Sorafenib analogues) researchgate.net
(Thio)urea and dithiocarbamate derivativesMulti-step synthesisVEGFR-2 kinase inhibition nih.gov
N-aryl-4,6-dimethylpicolinamidesOne-pot oxidative couplingHerbicide and anticancer precursors
Dimethylamine-containing picolinamidesMulti-step synthesisAcetylcholinesterase inhibition nih.gov
Homoallylamine-related derivativesMulti-step synthesisAntifungal activity nih.gov
Apixaban derivativesMulti-step synthesisFXa inhibition for anticoagulants sci-hub.se

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound and its derivatives often involves transition-metal-catalyzed reactions. Understanding the mechanisms of these reactions is essential for optimizing reaction conditions and improving yields.

Copper-Catalyzed Reactions and Oxidation Mechanisms

Copper-catalyzed reactions are pivotal in forming C-N bonds, which is a key step in the synthesis of picolinamides. One notable method is the copper-catalyzed oxidative coupling of methylhetarenes with primary amines. In this process, a copper(II) salt, such as Cu(OAc)₂, acts as the catalyst. The proposed mechanism involves the coordination of the copper catalyst to the amide, which facilitates C-H activation. This is followed by an oxidative addition step, leading to the formation of a copper(III) nitrenoid intermediate, which then undergoes reductive elimination to form the final product. beilstein-journals.org

The use of an oxidizing agent, such as elemental sulfur in combination with a solvent like dimethyl sulfoxide (B87167) (DMSO) which also acts as a co-oxidant, is crucial for the catalytic cycle. Mechanistic studies have also explored the use of dioxazolones as electrophilic amide sources in copper-catalyzed transformations. beilstein-journals.org In these reactions, the decarboxylation of the dioxazolone forms a copper nitrene intermediate, which is a key reactive species. beilstein-journals.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are extensively used for the synthesis of this compound derivatives. researchgate.net These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netbeilstein-journals.org The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (like a boronic acid in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

For instance, the Suzuki coupling of 4-bromo-substituted heterocycles with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ is a common method. beilstein-journals.org The choice of ligand is critical in these reactions. Ligands like Xantphos are used to facilitate the C-N cross-coupling of amides with aryl bromides. nih.gov The picolinamide group itself can act as a directing group in palladium-catalyzed C-H activation, enabling the arylation of C-H bonds. researchgate.net

The table below outlines various palladium-catalyzed reactions used in the synthesis of related compounds.

Reaction Type Catalyst System Example Bond Formed References
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃C-C (Aryl-Aryl) nih.govbeilstein-journals.org
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NC-C (Aryl-Alkynyl) beilstein-journals.org
C-N Cross-CouplingPd(OAc)₂, Xantphos, Cs₂CO₃C-N nih.gov
C-O Cross-CouplingPd(OAc)₂, Xantphos, K₂CO₃C-O nih.gov
C-H Activation/ArylationPalladium catalystC-C (Aryl-Aryl) researchgate.net

Role of Solvents and Catalytic Systems in Synthesis

The choice of solvent and the specific catalytic system play a crucial role in the outcome of the synthesis of this compound and its derivatives. researchgate.netnih.gov Solvents can influence the solubility of reactants and catalysts, the reaction rate, and even the reaction pathway. rsc.org For example, in palladium-catalyzed reactions, solvents like toluene, dimethylformamide (DMF), and dioxane are commonly used. beilstein-journals.orgnih.govacs.org The use of a mixture of solvents, such as toluene/methanol, can also be beneficial. beilstein-journals.org

The catalytic system, which includes the metal precursor, ligands, and any additives, is a key determinant of the reaction's efficiency and selectivity. For copper-catalyzed aminations, systems might involve a copper salt and a ligand in a suitable solvent. rsc.org In palladium catalysis, the combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand such as PPh₃ or Xantphos is common. researchgate.netnih.gov The base used, for instance, K₂CO₃ or Cs₂CO₃, is also a critical component of the catalytic system, as it is often required for the activation of one of the coupling partners. researchgate.netnih.gov

The development of "green" or more sustainable protocols has led to research into the use of solvents like water or glycerol, and the use of reusable heterogeneous catalysts. researchgate.netacs.org For instance, cerium oxide has been shown to be an effective heterogeneous catalyst for transamidation under solvent-free conditions. acs.org The polarity of the solvent is a key factor; for catalysts supported on nonpolar materials like activated carbon, using mixed solvents to reduce the polarity of the reaction medium can significantly improve the dispersion of the active component and enhance catalytic activity. nih.gov

Coordination Chemistry and Metal Complexes

N-(4-Bromophenyl)picolinamide as a Ligand in Metal Coordination.mdpi.comresearchgate.netlookchem.com

This compound is a versatile bidentate-chelating ligand that participates in the formation of metal complexes. mdpi.comresearchgate.net Its structure, which includes a pyridine (B92270) ring, an amide linkage, and a bromophenyl group, allows for diverse coordination behaviors. researchgate.netlookchem.com The presence of nitrogen and oxygen atoms enables it to bind to metal centers in different ways, influencing the geometry and properties of the resulting complexes. lookchem.comuea.ac.uk

This compound primarily exhibits two main bidentate chelation modes. In the most common mode, it coordinates to a metal center through the nitrogen atom of the pyridine ring and the deprotonated nitrogen atom of the amide group (N,N coordination). mdpi.comfrontiersin.org This mode of coordination is observed in its palladium(II) complexes. mdpi.com

Alternatively, the ligand can coordinate through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group (N,O coordination). lookchem.comuea.ac.uk This binding mode is also possible and contributes to the diverse coordination chemistry of picolinamide-based ligands. lookchem.comuea.ac.uk The specific coordination mode adopted can depend on various factors, including the metal ion, reaction conditions, and the presence of other ligands. uea.ac.uk

Upon coordination to a metal center, this compound forms stable five-membered chelate rings. mdpi.comfrontiersin.orgnih.gov In the case of N,N coordination, the chelate ring is formed by the metal ion, the pyridine nitrogen, the amide nitrogen, and the two carbon atoms connecting them. mdpi.comfrontiersin.org This ring structure enhances the stability of the resulting metal complex. The formation of such chelate rings is a characteristic feature of picolinamide-based ligands and is crucial to their function in coordination chemistry. mdpi.com

Formation of Five-Membered Chelate Rings

Synthesis and Characterization of Metal Complexes

The ability of this compound to act as a versatile ligand has led to the synthesis and characterization of various metal complexes. mdpi.comresearchgate.netrsc.org

Palladium(II) complexes of this compound have been synthesized and structurally characterized. mdpi.comresearchgate.net These complexes are of interest due to the diverse applications of palladium in catalysis and materials science. rsc.org

A common method for synthesizing palladium(II) complexes of this compound involves the reaction of the ligand with potassium tetrachloropalladate(II) (K₂PdCl₄). mdpi.comresearchgate.net In a typical synthesis, an aqueous solution of K₂PdCl₄ is added to a solution of this compound in a solvent like dichloromethane. mdpi.com The reaction mixture is then stirred, often under reflux, to facilitate the formation of the complex. mdpi.com This reaction leads to the formation of a bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II) complex, where two ligand molecules coordinate to a single palladium(II) center. mdpi.com

The resulting complex, often denoted as C1, has been characterized using various spectroscopic techniques, including ¹H NMR and FT-IR, as well as single-crystal X-ray diffraction. mdpi.com X-ray crystallography has confirmed that in this complex, the this compound ligand acts as a bidentate ligand, coordinating to the palladium(II) ion through the pyridine nitrogen and the deprotonated amide nitrogen. mdpi.com This coordination results in a distorted square-planar geometry around the palladium center, with the two ligands arranged in a trans configuration. mdpi.com The formation of the complex is also evidenced by the disappearance of the N-H proton signal in the ¹H NMR spectrum and shifts in the C=O stretching frequency in the FT-IR spectrum compared to the free ligand. mdpi.com

Table 1: Selected Bond Lengths and Angles for bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium(II) mdpi.com

Bond/AngleValue
Pd1–N12.018(3) Å
Pd1–N22.023(3) Å
Pd1–N112.021(3) Å
Pd1–N212.025(3) Å
N2–Pd1–N180.93(12)°
N21–Pd1–N1180.89(12)°
N2–Pd1–N1199.11(12)°
N1–Pd1–N2199.07(12)°
N1–Pd1–N11178.93(13)°
N2–Pd1–N21178.91(13)°

Data obtained from single-crystal X-ray diffraction analysis of the complex. mdpi.com

Palladium(II) Complexes: Synthesis and Structural Analysis

Spectroscopic Characterization (NMR, FT-IR)

Spectroscopic methods are essential for elucidating the structure and bonding in this compound complexes. mdpi.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the free this compound ligand, a characteristic peak for the NH proton is observed. mdpi.com Upon complexation with a metal ion, such as palladium(II), this peak disappears. mdpi.com This disappearance indicates the deprotonation of the amide nitrogen and its subsequent coordination to the metal center. mdpi.com The other proton signals in the complex are typically deshielded compared to the free ligand. mdpi.com

FT-IR Spectroscopy: FT-IR spectroscopy provides valuable information about the vibrational modes of the molecule. The spectrum of the free ligand shows characteristic bands for N-H and C=O stretching. Upon complexation, the N-H stretching vibration vanishes, and the C=O stretching frequency often shifts, providing further evidence of coordination. mdpi.com

Rhodium(III) Complexes: Ligand Binding and Isomerism

Rhodium(III) complexes with this compound exhibit interesting isomerism and ligand binding properties. acs.orgutb.edu.bn These complexes can incorporate two picolinamide (B142947) ligands, which may bind in different modes. acs.orgutb.edu.bn One ligand can be neutral and coordinate through its two nitrogen atoms (N,N coordination), while the other can be anionic and bind through a nitrogen and an oxygen atom (N,O coordination). acs.orgutb.edu.bn

When the halide is chloride, multiple isomers are often present. acs.orgutb.edu.bn However, a halide exchange to iodide can lead to the formation of a single, stable trans isomer. acs.orgutb.edu.bn NMR studies have shown that these Rh(III) trans diiodido complexes are stable in aqueous solution over extended periods. acs.orgutb.edu.bn

Other Transition Metal Complexes (e.g., Copper(II))

This compound and related picolinamide ligands also form complexes with other transition metals, such as copper(II). researchgate.netekb.eg These complexes have been synthesized and characterized using various techniques, including FT-IR spectroscopy and single-crystal X-ray diffraction. researchgate.net Tetra-coordinated copper(II) complexes can be formed, and their catalytic activity in reactions like the azide-alkyne cycloaddition has been explored. researchgate.net

Structural and Electronic Properties of Metal Complexes

The structural and electronic properties of metal complexes containing this compound are determined by the nature of the metal ion, the coordination geometry, and the intermolecular interactions within the crystal lattice.

Crystal Structure Analysis of Coordination Compounds

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in these complexes. mdpi.com

Monoclinic System and Space Group Determination

Many metal complexes of this compound crystallize in the monoclinic system. mdpi.comiucr.org The monoclinic system is characterized by three unequal axes, with one angle being non-90° while the other two are 90°. wikipedia.org For instance, the bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II) complex crystallizes in the monoclinic space group P21/c. mdpi.com Other related picolinamide complexes have also been found to crystallize in monoclinic space groups such as P21/n. iucr.orgresearchgate.netrsc.org

Distorted Square-Planar Geometry Around Metal Centers

In many palladium(II) and copper(II) complexes, the metal center adopts a distorted square-planar geometry. mdpi.comscience.gov This geometry involves the metal ion being coordinated to four ligand atoms in a plane. libretexts.org In the case of bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II), the palladium atom is coordinated to the pyridine nitrogen and the deprotonated amide nitrogen of two ligand molecules. mdpi.com The bond angles around the metal center deviate from the ideal 90° of a perfect square-planar geometry, leading to a distorted arrangement. mdpi.com For example, the N-Pd-N angles can deviate by approximately 10 degrees. mdpi.com

Below is a table summarizing the crystallographic data for a representative palladium(II) complex.

Parameter Value
Crystal SystemMonoclinic
Space GroupP21/c
Coordination GeometryDistorted Square-Planar

Here is a table detailing selected bond lengths for the same complex. mdpi.com

Bond Length (Å)
Pd1-N1~2.03
Pd1-N2~1.99

Note: The values are approximate and based on reported data. mdpi.com

Bond Lengths and Angles in Chelated Structures

The this compound ligand typically acts as a bidentate chelating agent, coordinating to metal centers through the nitrogen atom of the pyridine ring (Npyridine) and the deprotonated nitrogen atom of the amide group (Namide). researchgate.netmdpi.com This coordination forms stable five-membered chelate rings. mdpi.com

A prominent example is the complex bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II), denoted as C1. mdpi.com In this complex, two this compound ligands coordinate to a central palladium(II) ion. researchgate.netmdpi.com X-ray crystallographic analysis of C1 reveals a distorted square-planar geometry around the palladium center. The distortion is evident from the bite angles (N2–Pd1–N1 and N2¹–Pd1–N1¹) and the angles between the two distinct ligand molecules (N2–Pd1–N1¹ and N2¹–Pd1–N1), which deviate from the ideal 90° of a perfect square-planar arrangement. mdpi.com

Analysis of the bond lengths in the C1 complex shows that the bonds between palladium and the pyridine nitrogen donors (Pd1-N1) are slightly longer than those involving the amide nitrogen atoms (Pd1-N2). mdpi.com

Table 1: Selected Bond Lengths and Angles for bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II) (C1) Interactive data table. Click on headers to sort.

Parameter Bond/Angle Length (Å) / Angle (°)
Bond Length Pd1—N1 2.031(3)
Pd1—N2 1.993(3)
C6—N2 1.340(5)
C7—N2 1.424(5)
C1—N1 1.345(5)
C5—N1 1.378(5)
Bond Angle N2—Pd1—N1 80.14(13)
N2¹—Pd1—N1¹ 80.14(13)
N2—Pd1—N1¹ 100.00(13)
N2¹—Pd1—N1 100.00(13)
C6—N2—Pd1 115.1(3)
C7—N2—Pd1 128.5(3)
C1—N1—Pd1 125.7(3)
C5—N1—Pd1 114.6(3)

Data sourced from crystallographic analysis of C1. mdpi.com Note: Superscript ¹ refers to symmetry-generated atoms.

Quantum Chemical Studies and Density Functional Theory (DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, reactivity, and electronic properties of chemical compounds. tmu.ac.inbhu.ac.inbohrium.com For this compound and its metal complexes, DFT calculations provide valuable information that complements experimental findings. researchgate.netbhu.ac.in These theoretical studies can predict geometries, vibrational frequencies, and electronic transitions, offering a microscopic understanding of the molecule's behavior. researchgate.netresearchgate.net DFT has proven to be a reliable method for examining the structural and spectroscopic characteristics of such molecules. bhu.ac.in

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. tmu.ac.innih.gov A smaller gap generally suggests higher reactivity. nih.gov

In picolinamide-based systems, the HOMO and LUMO are often delocalized over the picolinamide backbone. frontiersin.org For instance, in related boron complexes, theoretical calculations have shown that the electron density of the HOMO is primarily localized on the acyl aniline (B41778) part of the molecule, while the LUMO's density is concentrated on the pyridyl group. frontiersin.org The spatial separation of these orbitals can indicate a potential for ligand-to-ligand charge transfer upon electronic excitation. frontiersin.org Analysis of the frontier orbitals for palladium(II) complexes has also been used to demonstrate the stability of the compounds. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm structural assignments. researchgate.net Theoretical vibrational spectra (such as IR) can be computed and compared with experimental FT-IR spectra, and a good agreement between the two supports the proposed molecular structure. researchgate.netresearchgate.net For example, the formation of a palladium(II) complex with this compound was confirmed by the disappearance of the N-H peak in the ¹H NMR spectrum, which was consistent with the coordination of the palladium to the deprotonated amide nitrogen as predicted by theoretical models. mdpi.com Time-dependent DFT (TD-DFT) is employed to study electronic properties and can be used to analyze UV-Vis spectra. bhu.ac.in This correlation between calculated and experimental data is crucial for validating the computational methods and providing a definitive characterization of the molecule's properties. researchgate.net

Theoretical Insights into Coordination Modes and Stability

While this compound typically coordinates in a bidentate N,N' fashion through its pyridyl and amide nitrogens, picolinamide-based ligands can exhibit other coordination modes. mdpi.comrsc.org Theoretical studies offer invaluable insights into the factors governing these modes and the relative stability of the resulting isomers. For example, in studies of iridium complexes, N-aryl-substituted picolinamide ligands were found to coordinate in either an N,N' mode or an N(pyridyl),O mode, yielding two distinct isomers. rsc.org DFT calculations can be used to determine the preferred coordination mode by comparing the energies of the different possible structures. mdpi.com In the case of bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II), the observed distorted square-planar geometry with N,N' coordination is the stable conformation confirmed by both experimental X-ray data and theoretical considerations. mdpi.com

Biological and Medicinal Applications

Anticancer and Cytotoxic Activities of N-(4-Bromophenyl)picolinamide Derivatives and Complexes

The pyridine-amide scaffold, particularly with a 4-bromophenyl substitution, is a cornerstone for developing potent anticancer agents. core.ac.uk Research has demonstrated that derivatives and metal complexes of this compound exhibit significant cytotoxic effects against various cancer cell lines. pensoft.netresearchgate.net These compounds are explored for their potential to overcome the limitations of existing chemotherapies. mdpi.com

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes required for cancer cell proliferation and survival.

Topoisomerase II Inhibition : A primary mechanism of action for many pyridine-amide hybrids is the inhibition of DNA topoisomerase II (Topo II). This essential enzyme modulates DNA topology to facilitate processes like replication and chromosome segregation. mdpi.com Inhibitors of Topo II can act as "poisons" by stabilizing the covalent complex between the enzyme and DNA, which leads to double-strand breaks and triggers cell death. researchgate.netunipa.it Alternatively, they can function as "catalytic inhibitors," which interfere with other stages of the enzyme's cycle without forming a stable DNA-enzyme complex. nih.gov

Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For example, a novel derivative of picolinic acid, N-(4-bromophenyl)-2-picolinoylhydrazine-carbothioamide, was found to trigger apoptosis in A549 lung cancer cells through endoplasmic reticulum stress. pensoft.net This process involved the activation of key executioner enzymes, caspases 3, 4, and 9, leading to the systematic dismantling of the cancer cell. pensoft.net

Inhibition of Angiogenesis : Some complex derivatives designed from related picolinamide (B142947) structures have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov One such derivative, compound 5q, was observed to significantly decrease vessel density in tumor tissues. nih.gov

The cytotoxic potential of this compound derivatives has been validated through extensive testing on various human cancer cell lines (in vitro) and in animal models (in vivo).

In Vitro Efficacy: Studies have reported the half-maximal inhibitory concentration (IC₅₀) values for several derivatives against a panel of cancer cell lines. A derivative synthesized from picolinic acid, for instance, displayed selective anticancer activity against A549 lung cancer cells with an IC₅₀ of 99.93 µM, while showing no significant effect on MCF-7 breast cancer cells or normal cells. pensoft.net More potent activity has been observed in other related structures, such as novel amide-enriched 2-(1H)-quinazolinone derivatives, which demonstrated IC₅₀ values ranging from 0.07 µM to 10.8 µM across A549 (lung), MCF-7 (breast), PC3 (prostate), and DU-145 (prostate) cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Picolinamide Derivatives

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In Vivo Efficacy: The therapeutic potential of these compounds has also been assessed in living organisms. In a chick chorioallantoic membrane (CAM) model using Huh7 hepatocellular carcinoma cells, an aminopyridinol–sorafenib (B1663141) hybrid compound demonstrated a tumor growth inhibitory effect comparable to the established drug sorafenib. nih.gov Furthermore, a novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivative (compound 5q) was shown to effectively extend the lifespan of mice burdened with colon carcinoma by suppressing angiogenesis and inducing both apoptosis and necrosis in the tumor. nih.gov

Understanding the structure-activity relationship (SAR) is crucial for optimizing the anticancer properties of this compound derivatives. Research indicates that specific structural features are key determinants of biological activity.

Importance of the 4-Bromophenyl Moiety : The presence of a 4-bromophenyl group is consistently highlighted as a critical feature for potent anticancer activity in this class of compounds and their analogs. core.ac.uk

Influence of Metal Coordination : The formation of metal complexes with elements like palladium (Pd) or ruthenium (Ru) can significantly alter the biological properties of the picolinamide ligand. mdpi.comresearchgate.net The coordination to a metal center can control the electronic and steric effects, potentially leading to unique interactions with biological targets. mdpi.com

Impact of Substituents : The synthetic flexibility of the picolinamide scaffold allows for the introduction of various substituents to fine-tune its activity. For example, in a series of related quinazolinone derivatives, the introduction of an electron-rich 4-methoxy group on the phenyl ring was found to significantly enhance apoptotic activity against multiple cancer cell lines. nih.gov

A key benchmark for new anticancer candidates is their performance relative to established drugs like cisplatin (B142131). Cisplatin is a highly effective platinum-based drug but is associated with significant side effects and the development of drug resistance. mdpi.comnih.gov This has driven the search for alternatives with improved therapeutic profiles. mdpi.com

Palladium(II) complexes of ligands like this compound have emerged as promising alternatives. mdpi.com Their structural and thermodynamic similarities to platinum(II) complexes suggest a comparable mechanism of action, and they have shown efficacy against cisplatin-resistant cells. mdpi.com In one study, a ruthenium half-sandwich complex incorporating a picolinamide ligand was found to be more cytotoxic than cisplatin against both HT-29 (colon) and MCF-7 (breast) cancer cell lines. researchgate.net

Structure-Activity Relationships for Enhanced Potency and Selectivity

Antimicrobial and Antiviral Properties

The chemical structure of this compound suggests potential for antimicrobial and antiviral applications. lookchem.com Heterocyclic compounds are a rich source of antimicrobial agents. frontiersin.org While direct studies on the title compound are limited, research on structurally related molecules provides strong evidence for this potential.

For instance, Schiff bases synthesized from 4-(4-bromophenyl)thiazol-2-amine and their metal complexes have demonstrated notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com The antiviral potential of such small molecules is also an active area of research, where compounds are often designed to inhibit key viral enzymes, such as proteases, that are essential for viral replication. scielo.org.comdpi.com The this compound scaffold represents a viable starting point for the design of such inhibitors. lookchem.com

Other Biological Activities

Beyond its direct therapeutic applications, the this compound structure is of interest in other scientific domains.

Material Science : The compound's combination of aromatic and heterocyclic rings makes it a candidate for the development of novel organic materials. These include materials with specific optical or electronic characteristics, such as organic semiconductors or conductive polymers. lookchem.com

Enzyme Inhibition : Related compounds from natural sources, such as certain lariat-type cyclic depsipeptides, have been identified as inhibitors of serine proteases like trypsin, indicating that this class of molecules can interact with a variety of biological targets beyond those related to cancer or microbial infections. mdpi.com

Potential as Herbicide Precursors

The picolinamide chemical class has a well-established history in the development of herbicides. Picolinic acid and its derivatives are known to exhibit herbicidal properties, and this compound serves as a structural template for the synthesis of more complex herbicidal agents. Research into picolinamide derivatives has shown that modifications to the phenyl ring and the picolinamide core can lead to potent compounds for weed control. google.com

For instance, studies on novel 6-indazolyl-2-picolinic acids, which share the core picolinic acid structure, have demonstrated excellent inhibitory activity against the root growth of various weeds. mdpi.com These studies systematically alter substituents to enhance herbicidal effects, a strategy that can be applied to precursors like this compound. The introduction of different functional groups, guided by structure-activity relationship (SAR) studies, can yield compounds with high efficacy and selectivity. mdpi.com While direct herbicidal data for this compound is not extensively detailed, its role as an intermediate is crucial. The general findings for related picolinamide herbicides underscore the potential of this chemical family in agrochemical research. google.com

A study of various picolinic acid derivatives revealed significant post-emergence herbicidal effects against weeds like Amaranthus retroflexus and Chenopodium album at application rates of 250 g/ha. mdpi.com This highlights the potency of the picolinamide scaffold.

Table 1: Herbicidal Activity of Picolinic Acid Derivatives against Various Weeds mdpi.com
Compound TypeTarget WeedActivity NotedConcentration/Dosage
6-Indazolyl-2-picolinic acidsBrassica napusSignificant root inhibitory activity10 µM
6-Indazolyl-2-picolinic acidsAbutilon theophrasti MedicusSignificant root inhibitory activity10 µM
Substituted Picolinic AcidsAmaranthus retroflexus100% post-emergence control250 g/ha
Substituted Picolinic AcidsChenopodium album100% post-emergence control250 g/ha

Role in Drug Discovery and Development

The N-phenylpicolinamide framework is a privileged scaffold in medicinal chemistry, with this compound and its derivatives being investigated for a wide array of therapeutic applications. nih.govnih.gov The structure allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties for various biological targets. nih.govnih.gov

One major area of research is in neurodegenerative disorders. N-phenylpicolinamide derivatives have been extensively studied as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govacs.org Activation of mGlu4 is a promising strategy for treating Parkinson's disease. Structure-activity relationship (SAR) studies have led to the discovery of new N-phenylpicolinamide derivatives with high affinity (low nanomolar) for mGlu4 and improved metabolic stability. nih.govresearchgate.net

In oncology, picolinamide derivatives are being developed as kinase inhibitors. rsc.orgnih.gov Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in tumor angiogenesis, and novel picolinamide-based compounds have been synthesized and evaluated as potent VEGFR-2 inhibitors. rsc.orgnih.gov Furthermore, a derivative, 6-bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)picolinamide, has shown potent cytotoxic activity against several human cancer cell lines, with investigations pointing to the inhibition of the EGFR tyrosine kinase domain. nih.gov

The versatility of the scaffold is further demonstrated by its use in developing anti-inflammatory agents. Derivatives such as N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamides have been designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), offering a potential pathway to anti-inflammatory drugs with safer gastric profiles. nih.gov The antifungal properties of picolinamides have also been explored, with the compound structure being optimized for activity against fungal pathogens by targeting the lipid-binding protein Sec14p. nih.gov

Table 2: Therapeutic Applications of this compound Derivatives
Derivative ClassTherapeutic TargetPotential ApplicationReference
N-phenylpicolinamidesmGlu4 Receptor (PAM)Parkinson's Disease nih.govacs.org
Picolinamide-based derivativesVEGFR-2 KinaseCancer (Anti-angiogenesis) rsc.orgnih.gov
Substituted Quinazolinone PicolinamidesEGFR Tyrosine KinaseCancer (Antiproliferative) nih.gov
Pyrrolizine-5-carboxamidesCOX/5-LOXAnti-inflammatory nih.gov
Substituted PicolinamidesSec14pAntifungal nih.gov

Molecular Docking Studies and Target Interaction Prediction

Molecular docking is a critical computational tool used to predict the binding orientation and affinity of small molecules to their macromolecular targets. This method has been extensively applied to this compound and its analogs to elucidate their mechanism of action and guide the design of more potent and selective inhibitors. rsc.orgnih.govpensoft.net

In the development of cancer therapeutics, docking studies have been instrumental. For novel picolinamide derivatives designed as VEGFR-2 inhibitors, molecular docking was used to investigate their binding modes within the kinase's active site (PDB code: 4ASD). rsc.org Similarly, for amide-enriched quinazolinone derivatives, including a bromo-picolinamide compound, docking simulations against the EGFR tyrosine kinase domain (PDB ID: 1M17) revealed strong binding affinities, with calculated scores correlating well with experimental cytotoxic activities. nih.gov The test molecule 6-bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)picolinamide exhibited a highly negative docking score of -9.67 kcal/mol, indicating strong predicted binding. nih.gov

Docking studies have also shed light on the specific role of the bromo-phenyl moiety in target engagement. In a study of antifungal picolinamides targeting the Sec14p lipid-binding pocket, co-crystallography and docking revealed that the bromo-pyridine group is deeply buried within the binding cavity. nih.gov The bromine atom was found to be in van der Waals contact with Val154 and Val155 and to interact with the carboxyl group of Tyr151, highlighting its importance for anchoring the ligand within the target site. nih.gov In a separate study on donepezil (B133215) derivatives for Alzheimer's disease, a 4-Bromophenyl group was observed to form a key π-π interaction with the target enzyme, further emphasizing the contribution of this functional group to binding affinity. scielo.br

Table 3: Molecular Docking Study Results for Picolinamide Derivatives
Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Predicted InteractionsReference
6-bromo-N-(...)-picolinamide (7i)EGFR Tyrosine Kinase (1M17)-9.67Hydrogen bonds with Cys773, Arg817; Hydrophobic interactions with Leu820, Thr830. nih.gov
Picolinamide-based derivatives (e.g., 8j, 8l)VEGFR-2 (4ASD)Not specifiedInvestigation of binding capacity and mode within the active site. rsc.org
Antifungal Picolinamide (Compound 2)Sec14pNot specifiedBromo-pyridine group buried in cavity; Van der Waals contact with Val154, Val155; Interaction with Tyr151. nih.gov
Donepezil Derivative with 4-Bromophenyl groupAcetylcholinesterase (AChE)-13.8π-π interaction with the enzyme. scielo.br

Applications in Materials Science

Development of Organic Semiconductors and Conductive Polymers

While direct polymerization of N-(4-Bromophenyl)picolinamide is not extensively documented in dedicated studies, its structural motifs are relevant to the design of organic semiconductors and conductive polymers. Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions, and their properties are heavily influenced by molecular structure and intermolecular interactions. The planarity and potential for π-π stacking in picolinamide-based molecules are desirable features for facilitating charge transport, a key requirement for semiconductor performance.

The development of conductive polymers often involves the polymerization of monomer units that can support a delocalized π-electron system. While research on poly(this compound) is not prominent, studies on related structures provide insights. For instance, research into the polymerization of analogous compounds like N-(p-bromophenyl)-2-methacrylamide has demonstrated the feasibility of creating polymers from similar building blocks. Such polymers can be synthesized through free-radical polymerization, and their properties can be tuned by copolymerization with other monomers.

Furthermore, this compound can serve as a precursor or an intermediate in the synthesis of more complex structures for organic electronics. Its variants are considered promising for creating larger conjugated systems through cross-coupling reactions, where the bromine atom can be substituted to extend the polymer backbone.

Materials with Unique Optical or Electronic Characteristics

The interaction of this compound with metal ions has been shown to yield materials with notable optical and electronic properties. A significant area of investigation involves the formation of metal complexes, where the picolinamide (B142947) acts as a ligand.

A key example is the synthesis and characterization of a palladium(II) complex, bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II). mdpi.com In this complex, the this compound ligand coordinates with the palladium ion, leading to a material with a defined crystal structure and specific electronic characteristics. The formation of such metal complexes can significantly alter the electronic distribution within the ligand, influencing its optical absorption and emission properties.

Below is a table summarizing the crystallographic data for the bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II) complex, which provides insight into the structural arrangement that underpins its material properties.

Parameter Value Reference
Crystal SystemMonoclinic mdpi.com
Space GroupP21/c mdpi.com
a (Å)10.3398(4) mdpi.com
b (Å)10.1251(4) mdpi.com
c (Å)22.1831(9) mdpi.com
α (°)90 mdpi.com
β (°)98.789(2) mdpi.com
γ (°)90 mdpi.com
Volume (ų)2292.10(16) mdpi.com

This structural information is fundamental for understanding how the molecules pack in the solid state, which in turn affects the material's electronic and optical behavior. The study of such complexes is a promising avenue for the development of new materials with unique characteristics derived from the this compound ligand.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in defining the structure of N-(4-Bromophenyl)picolinamide by revealing the chemical shifts and coupling constants of its hydrogen atoms. In a palladium(II) complex of this compound, the proton signals are deshielded compared to the free ligand. mdpi.com A key observation in the formation of this complex is the disappearance of the NH peak, which is typically found around 9.803 ppm in the free ligand, indicating coordination of the palladium to the amide nitrogen. mdpi.com

Detailed ¹H NMR data for a related palladium complex, bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]Palladium, in deuterated acetone (B3395972) (CD₃COCD₃) shows distinct peaks for the pyridine (B92270) and phenyl protons. mdpi.com The pyridine protons appear at chemical shifts of 8.67 ppm (doublet, J = 4.9 Hz), 8.23 ppm (doublet, J = 7.2 Hz), 8.06 ppm (triplet of doublets, J = 7.7 Hz), and 7.64 ppm (triplet, J = 6.4 Hz). mdpi.com The protons on the bromophenyl ring are observed at 7.93 ppm (doublet, J = 8.8 Hz) and 7.54 ppm (doublet, J = 8.8 Hz). mdpi.com

Table 1: ¹H NMR Data for bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]Palladium

Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
8.67 d 4.9 Pyridine H
8.23 d 7.2 Pyridine H
8.06 td 7.7 Pyridine H
7.93 d 8.8 Bromophenyl H
7.64 t 6.4 Pyridine H
7.54 d 8.8 Bromophenyl H

Solvent: CD₃COCD₃

Dynamic Nuclear Polarization Solid-State NMR (DNP-SENS) is a powerful technique for enhancing the sensitivity of NMR experiments, particularly for samples in the solid state. nih.govbruker.com This method is especially useful for studying surface sites and interfaces, which are often present in low concentrations. researchgate.net DNP works by transferring the high spin polarization of unpaired electrons from a polarizing agent to the surrounding nuclear spins through microwave irradiation, resulting in a significant boost in the NMR signal. bruker.comresearchgate.net

This technique has been successfully applied to characterize the molecular-level structure of active pharmaceutical ingredients (APIs) and can be used to obtain high-quality spectra of compounds with low natural abundance of certain nuclei. rsc.org For this compound, DNP-SENS could be employed to investigate its solid-state structure and any surface interactions, providing details that are not accessible through conventional solution-state NMR. The combination of DNP with magic-angle spinning (MAS) can overcome sensitivity limitations for large macromolecular complexes. nih.gov

13C NMR for Carbon Skeleton Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for monitoring chemical reactions.

The IR spectrum of this compound and its derivatives reveals characteristic absorption bands corresponding to its functional groups. In a palladium complex of this compound, the IR spectrum shows significant shifts compared to the free ligand, confirming the coordination of the ligand to the metal center. mdpi.com The N-H stretch of the free ligand, typically observed around 3321 cm⁻¹, disappears upon complexation. mdpi.com Furthermore, the C=O amide band shifts from approximately 1673 cm⁻¹ in the free ligand to 1709 cm⁻¹ in the complex, indicating the involvement of the amide group in bonding. mdpi.com A general IR absorption table shows that N-H stretching in amides typically occurs in the range of 3350-3180 cm⁻¹. libretexts.org

Table 2: Key IR Absorption Bands for this compound and its Palladium Complex

Functional Group Free Ligand (cm⁻¹) Palladium Complex (cm⁻¹)
N-H Stretch ~3321 mdpi.com Absent mdpi.com
C=O (Amide) ~1673 mdpi.com ~1709 mdpi.com

IR spectroscopy is highly effective for monitoring the formation of the amide bond and subsequent chelation in complexes of this compound. The disappearance of the N-H stretching vibration and the shift in the C=O stretching frequency are clear indicators that the amide group has deprotonated and is participating in the coordination to a metal center. mdpi.com The N-(4-bromophenyl)pyridine-2-carboxamide ligand acts as a bidentate chelating agent, binding to the metal through the deprotonated amide nitrogen and the pyridine nitrogen, forming stable five-membered chelate rings. mdpi.comresearchgate.net This chelation is a key feature of the coordination chemistry of picolinamide-based ligands. researchgate.net

Identification of Functional Groups and Bond Stretches

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is crucial for confirming the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₂H₉BrN₂O, the expected monoisotopic mass is approximately 275.99 g/mol . The presence of a bromine atom is a key feature, as it consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This isotopic distribution results in a characteristic M/M+2 pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by two mass units.

Under electron ionization (EI), a hard ionization technique, this compound is expected to undergo significant fragmentation. chromatographyonline.com The fragmentation pathways are predictable based on the functional groups present in the molecule, primarily the amide linkage, the pyridine ring, and the bromophenyl group. libretexts.orgslideshare.net

Expected Fragmentation Pathways:

The most probable fragmentation patterns for this compound involve the cleavage of the amide bond, which is a common fragmentation pathway for amides. libretexts.org This can occur in two primary ways:

Cleavage of the C-N bond: This would result in the formation of a picolinoyl cation and a 4-bromoaniline (B143363) radical, or a 4-bromoanilino cation and a picolinoyl radical. The picolinoyl cation (C₆H₄NO⁺) would have an m/z of 106.

Cleavage of the C-C bond adjacent to the carbonyl group: This would lead to the loss of the picolinoyl group, resulting in a fragment corresponding to the 4-bromophenylamino cation.

Further fragmentation of the primary ions is also expected. The picolinoyl cation can lose a molecule of carbon monoxide (CO) to form a pyridyl cation at m/z 78. nist.gov The bromophenyl-containing fragments will retain the characteristic bromine isotopic pattern. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Identity Notes
276/278[C₁₂H₉BrN₂O]⁺Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine.
171/173[C₆H₅BrN]⁺Fragment resulting from cleavage of the amide bond (loss of picolinoyl group).
155/157[C₆H₄Br]⁺Bromophenyl cation, likely from further fragmentation.
106[C₆H₄NO]⁺Picolinoyl cation from amide bond cleavage.
78[C₅H₄N]⁺Pyridyl cation, resulting from the loss of CO from the picolinoyl cation.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a compound. nih.govru.nlresearchgate.net For this compound, XAS at the bromine K-edge can offer valuable insights into the environment of the bromine atom. The Br K-edge is located at approximately 13,474 eV. nih.gov

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near-Edge Structure (XANES):

The XANES region, which encompasses the absorption edge and extends about 50 eV beyond it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For this compound, the bromine atom is covalently bonded to an aromatic carbon. The shape and energy of the absorption edge can confirm the covalent nature of the Br-C bond. Studies on various organic bromine compounds have shown that the features in the XANES spectra can help distinguish between aliphatic and aromatic bromine environments. nih.govru.nlnih.gov The spectrum of an aromatic bromine compound like this compound is expected to show distinct features related to the electronic transitions from the bromine 1s core level to unoccupied molecular orbitals with p-character. acs.org Specifically, an intense pre-edge peak due to a 1s → 4p dipole-allowed transition is anticipated, which is characteristic of a covalently bonded bromine atom. acs.org

Extended X-ray Absorption Fine Structure (EXAFS):

The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, contains information about the local atomic environment of the bromine atom. Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances from the bromine atom, and their coordination numbers. For this compound, EXAFS analysis would primarily provide the precise bond length of the Br-C bond within the phenyl ring. nih.govru.nl It could also yield information about the distances to the adjacent carbon atoms in the aromatic ring. This data is crucial for a detailed understanding of the local geometry around the bromine substituent.

Table 2: Expected X-ray Absorption Spectroscopy Parameters for this compound

Parameter Expected Value/Information Technique
Bromine K-edge Energy~13,474 eVXANES
Pre-edge FeaturesIntense peak corresponding to 1s → 4p transitionXANES
Br-C Bond DistanceDetermination of precise bond lengthEXAFS
Coordination EnvironmentConfirmation of covalent bonding to an aromatic carbonEXAFS

High-Performance Liquid Chromatography (HPLC) for Purity Verification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture, making it ideal for assessing the purity of pharmaceutical compounds and research chemicals. google.com For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for purity verification. springernature.comijsrst.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. elementlabsolutions.com

A typical RP-HPLC method for the purity analysis of this compound would involve a C18 column and a gradient elution. chromatographyonline.comchromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient elution of both polar and nonpolar impurities that might be present in the sample.

A Representative HPLC Method:

A suitable HPLC method for the analysis of this compound would be developed and validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision. researchgate.net The following table outlines a plausible set of conditions for such a method.

Table 3: Representative HPLC Method for Purity Verification of this compound

Parameter Condition
Column Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile
Gradient A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., 254 nm)
Injection Volume 10-20 µL

The purity of the this compound sample would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal or no impurity peaks.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. scirp.orgmdpi.com For picolinamide (B142947) derivatives, DFT methods are frequently used to calculate optimized geometries, molecular properties, and vibrational frequencies. scirp.orgtmu.ac.in The B3LYP hybrid functional is a popular and successful functional for such calculations, often paired with basis sets like 6-311G(d,p) to achieve reliable results. mdpi.comtmu.ac.in

Geometry optimization is a fundamental computational step to find the minimum energy conformation of a molecule. faccts.deqimpy.orgcrystalsolutions.eu For N-(4-Bromophenyl)picolinamide and its analogs, DFT calculations are employed to predict structural parameters like bond lengths and angles, which can then be compared with experimental data from X-ray crystallography where available. researchgate.net The optimized geometry is crucial as it forms the basis for calculating all other molecular properties. crystalsolutions.eu

The electronic properties are primarily understood through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netacrhem.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. tmu.ac.in

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound. (Note: These are representative values based on typical DFT calculations for similar structures.)
ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths (Å)C=O~1.23
C-N (amide)~1.36
C-Br~1.91
C-C (phenyl)~1.39
Bond Angles (°)O=C-N~123
C-N-C~128
C-C-Br~119

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its ability to alter its charge distribution under an intense electric field, a property characterized by the molecular dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). acrhem.orgresearchgate.net Organic molecules featuring electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system often exhibit significant NLO properties due to intramolecular charge transfer (ICT). researchgate.net

In this compound, the bromophenyl group can act as a weak electron-withdrawing group, while the picolinamide moiety possesses a complex electronic nature. The interaction between these groups can lead to a non-zero hyperpolarizability. DFT calculations are a key method for predicting these NLO properties. nih.govmdpi.com A large computed value for the first hyperpolarizability (β) suggests that the molecule could be a candidate for second-harmonic generation applications. researchgate.net

Table 2: Calculated Non-Linear Optical (NLO) Properties. (Note: Values are illustrative for a D-π-A system and calculated using DFT methods.)
PropertySymbolTypical Calculated Value
Dipole Momentμ (Debye)2.0 - 5.0
Average Polarizability⟨α⟩ (a.u.)150 - 250
First Hyperpolarizabilityβ_tot (a.u.)Can vary significantly based on functional and basis set

DFT calculations can be used to compute various thermodynamic parameters by performing a vibrational frequency analysis on the optimized geometry. scirp.orgpnrjournal.com Properties such as zero-point vibrational energy (ZPVE), thermal energy (E), molar heat capacity at constant volume (Cv), and entropy (S) can be determined at different temperatures. pnrjournal.com These parameters are vital for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Table 3: Calculated Thermodynamic Parameters at 298.15 K. (Note: Values are representative for a molecule of this size.)
ParameterCalculated Value
Zero-Point Vibrational Energy (kcal/mol)~95.5
Thermal Energy (kcal/mol)~102.3
Molar Heat Capacity (cal/mol·K)~45.8
Entropy (cal/mol·K)~105.7

Non-Linear Optical (NLO) Properties

Quantum Chemical Studies on Ligand-Metal Interactions

This compound is known to act as a bidentate-chelating ligand, forming stable complexes with transition metals like palladium(II). ukzn.ac.zamdpi.comresearchgate.net Quantum chemical studies are essential for understanding the nature of the coordination bond, the electronic structure of the resulting complex, and the changes in reactivity upon complexation. researchgate.net Studies on the complex bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II) show that the ligand coordinates to the palladium center through the nitrogen atom of the pyridine (B92270) ring and the deprotonated nitrogen atom of the amide group, forming two stable five-membered chelate rings. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. researchgate.netnumberanalytics.com In the context of a metal complex like bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II), NBO analysis can quantify the charge transfer from the ligand's lone pairs to the vacant orbitals of the palladium ion. This provides a detailed picture of the covalent and electrostatic character of the Pd-N coordinate bonds. researchgate.netresearchgate.net The analysis typically reveals a significant charge donation from the ligand to the metal, confirming the formation of strong coordinate bonds and explaining the stability of the complex. researchgate.net

The formation of a metal complex significantly alters the frontier molecular orbitals. The HOMO and LUMO of the complex are typically different in energy and composition compared to the free ligand. DFT calculations can be used to determine these changes and to compute global reactivity descriptors. mdpi.comirjweb.com These indices, derived from the HOMO and LUMO energies, help to quantify and compare the reactivity of the ligand and its metal complex. ias.ac.infrontiersin.org

Chemical Potential (μ) : Measures the escaping tendency of electrons from a system.

Chemical Hardness (η) : Measures the resistance of a species to change its electronic configuration. A large HOMO-LUMO gap corresponds to a high hardness value. researchgate.netirjweb.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. tmu.ac.inirjweb.com

Comparing these indices for the free this compound ligand and its palladium(II) complex provides insight into how coordination modifies its chemical behavior.

Table 4: Conceptual DFT-Based Reactivity Indices. (Note: Values are illustrative, showing typical changes upon complexation.)
Reactivity IndexFormulaFree Ligand (Typical)Metal Complex (Typical)
HOMO Energy (eV)E_HOMO-6.5-5.8
LUMO Energy (eV)E_LUMO-1.5-2.5
Energy Gap (ΔE, eV)E_LUMO - E_HOMO5.03.3
Chemical Potential (μ, eV)(E_HOMO + E_LUMO) / 2-4.0-4.15
Chemical Hardness (η, eV)(E_LUMO - E_HOMO) / 22.51.65
Electrophilicity Index (ω, eV)μ² / (2η)3.25.22

Bonding Analysis and Charge Distribution

Molecular Dynamics Simulations of this compound

Molecular dynamics simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules over time. This technique can provide detailed insights into the conformational flexibility, structural stability, and interaction dynamics of a compound. For picolinamide derivatives, MD simulations have been instrumental in several areas of research:

Investigating Binding Modes: In drug discovery, MD simulations are often used to explore how picolinamide-based molecules interact with their biological targets, such as enzymes or receptors. For example, studies on picolinamide fungicides have used MD simulations to understand their binding to the cytochrome bc1 complex. acs.orgnih.gov Similarly, the interactions of picolinamide derivatives with cancer-related kinases like EGFR and c-Met have been elucidated through such simulations. researchgate.netbohrium.comtandfonline.com

Conformational Analysis: Understanding the three-dimensional shapes a molecule can adopt is crucial for its function. MD simulations can map the conformational landscape of flexible molecules, identifying the most stable or functionally relevant shapes. This has been applied to various complex molecules to understand their behavior in solution.

Assessing Stability of Complexes: Once a ligand is docked to its protein target, MD simulations can assess the stability of the resulting complex. This is a critical step in validating potential drug candidates, as it can predict how strongly and for how long the molecule might bind.

While these applications highlight the utility of MD simulations for the broader class of picolinamides, the absence of specific studies on this compound means that a detailed analysis of its dynamic behavior, based on this method, cannot be provided at this time. Future computational research may address this gap, providing valuable information on the intrinsic dynamics of this compound.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Analogues

The development of novel and efficient synthetic routes to access analogues of N-(4-Bromophenyl)picolinamide is a critical area of ongoing research. The ability to generate a library of structurally diverse derivatives is paramount for structure-activity relationship (SAR) studies, which are essential for optimizing the compound's properties for various applications.

Current research focuses on moving beyond traditional synthetic methods to more sustainable and atom-economical approaches. One such method is the copper-catalyzed oxidative coupling, which offers advantages in terms of yield and reduced byproducts compared to classical acid chloride routes. Another promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl groups. researchgate.net This allows for the synthesis of a diverse array of analogues with tailored electronic and steric properties.

Furthermore, researchers are exploring "bottom-up" branching synthetic approaches and "stitching" annulation strategies to create complex and shape-diverse molecular scaffolds. whiterose.ac.uk These innovative methods provide access to novel chemical spaces and have the potential to yield compounds with unique biological activities and material properties. The development of high-throughput synthesis techniques, such as reaction arrays utilizing rhodium-catalyzed carbenoid chemistry, is also accelerating the discovery of new analogues. whiterose.ac.uk

A key aspect of this research is the ability to functionalize the core structure at various positions. For instance, modifications to the picolinamide (B142947) ring or the bromophenyl group can significantly impact the molecule's properties. The synthesis of derivatives with different substituents on the phenyl ring, including both electron-donating and electron-withdrawing groups, is crucial for fine-tuning the compound's characteristics. nih.gov

Development of this compound-Based Catalysts

The unique structural features of this compound, particularly the presence of nitrogen atoms in the picolinamide moiety, make it an attractive ligand for the development of novel catalysts. These nitrogen atoms can coordinate with metal centers, forming stable complexes that can catalyze a variety of chemical transformations.

Research in this area is focused on designing and synthesizing metal complexes of this compound and its derivatives for applications in catalysis. For example, these compounds can serve as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. The electronic properties of the ligand, which can be tuned by modifying the substituents on the phenyl ring, can influence the activity and selectivity of the catalyst.

The development of chiral catalysts based on this compound is another promising direction. By incorporating chiral auxiliaries into the ligand structure, it may be possible to develop catalysts for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. dovepress.com

Furthermore, the immobilization of these catalysts on solid supports, such as nanomaterials, is being explored to create heterogeneous catalysts. mdpi.com Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry. mdpi.com The development of supported ionic liquid phase (SILP) catalysts, where the this compound-based complex is dissolved in a thin layer of ionic liquid on a solid support, is a particularly interesting approach. mdpi.com

Expansion of Biological Activity Profiling

This compound and its analogues have shown promise in a variety of biological applications, and further expansion of their biological activity profiling is a key area of future research. This includes investigating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

In the realm of anticancer research, derivatives of this compound are being investigated for their ability to inhibit key cellular targets, such as topoisomerase II and various kinases. mdpi.com For instance, pyridine-amide hybrids have demonstrated topoisomerase II inhibition in preclinical models. The structural similarity of some derivatives to known kinase inhibitors like Sorafenib (B1663141) suggests their potential as targeted cancer therapeutics. mdpi.com

The antimicrobial potential of these compounds is also being actively explored. Researchers are synthesizing and testing new derivatives against a range of bacteria and fungi, including drug-resistant strains. chemcomp.com The goal is to identify compounds with potent and broad-spectrum antimicrobial activity that could be developed into new antibiotics.

Furthermore, the ability of these compounds to inhibit specific enzymes is a growing area of interest. For example, derivatives are being evaluated as inhibitors of MmpL3, a key enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov This research could lead to the development of new anti-TB drugs with novel mechanisms of action.

A comprehensive biological profiling of these compounds involves a combination of in vitro and in silico studies. High-throughput screening methods are used to rapidly assess the activity of large libraries of compounds, while computational techniques, such as molecular docking, are employed to predict their binding modes and guide the design of more potent analogues.

Design of Advanced Materials with Tunable Properties

The unique molecular structure of this compound makes it a promising building block for the design of advanced materials with tunable properties. mpg.de These materials could find applications in various fields, including electronics, energy storage, and sensing. researchgate.net

One area of focus is the development of carbon-based materials. mpg.de By using this compound and its derivatives as precursors, it is possible to synthesize nitrogen-doped carbon materials with tailored electronic properties. mpg.de These materials could be used as catalysts, sorbents, or components in electronic devices. mpg.de The ability to control the chemical composition and structure of these materials by varying the synthetic conditions is a key advantage. mpg.de

Another exciting avenue is the creation of metal-organic frameworks (MOFs). The picolinamide moiety can act as a linker, coordinating with metal ions to form porous, crystalline structures. These MOFs could have applications in gas storage, separation, and catalysis. The properties of the MOFs can be tuned by changing the metal ion or by modifying the organic linker.

The design of these advanced materials is guided by a desire for sustainability and improved performance. mdpi.com Researchers are exploring the use of environmentally friendly synthesis methods and are focusing on creating materials that are durable, efficient, and recyclable. mdpi.com The integration of computational modeling with experimental synthesis allows for the rational design of materials with specific, desired properties. beilstein-institut.dempie.de

Integration of Computational and Experimental Approaches for Drug Design

The integration of computational and experimental approaches is revolutionizing the field of drug design, and this synergy is being applied to the development of this compound-based therapeutics. nih.gov This integrated approach accelerates the drug discovery process, reduces costs, and increases the likelihood of success. silicos-it.be

Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are used to predict the biological activity of this compound analogues and to understand their mechanism of action at the molecular level. scielo.org.mxfrontiersin.org These in silico studies help to prioritize compounds for synthesis and experimental testing, saving time and resources. scielo.org.mx

Virtual screening of large compound libraries is a powerful computational tool for identifying potential hit compounds. scielo.org.mx By screening databases of virtual compounds against a biological target of interest, researchers can identify molecules with a high probability of being active. These hits can then be synthesized and evaluated experimentally.

The experimental data obtained from in vitro and in vivo studies are then used to refine the computational models. frontiersin.org This iterative process of prediction, synthesis, testing, and model refinement is a hallmark of modern drug discovery. scielo.org.mx The integration of machine learning and artificial intelligence is further enhancing the predictive power of these computational models.

This integrated approach is being used to design this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. frontiersin.org By combining the strengths of computational and experimental methods, researchers are poised to unlock the full therapeutic potential of this versatile chemical scaffold.

Q & A

Q. What are the optimized synthetic routes for N-(4-Bromophenyl)picolinamide, and how do reaction conditions influence yield?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting N-(naphthalen-1-yl)picolinamide with 1-bromo-4-iodobenzene in the presence of Pd(OAc)₂ and AgOAc at 140°C for 24 hours, yielding 82–84% product after column chromatography . Catalyst selection (e.g., Pd(OAc)₂ vs. CuBr₂ additives) and solvent systems (e.g., tert-amyl alcohol) significantly impact efficiency. For example, using CsOAc as a base with Pd/Cu co-catalysts increased yields in electron-deficient aryl halide couplings .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation relies on:

  • ¹H NMR : Peaks at δ 10.80 (s, NH), 8.75–7.52 (aromatic protons) confirm the picolinamide and bromophenyl moieties .
  • ¹³C NMR : Signals at δ 162.65 (amide carbonyl), 137.7–115.64 (aromatic carbons) align with theoretical predictions .
  • Elemental analysis : Close agreement between calculated (C 52.01%, H 3.27%, N 10.11%) and observed values (C 51.74%, H 3.06%, N 10.10%) ensures purity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the palladium-catalyzed arylation of this compound?

Substituents on the aryl halide partner modulate reactivity. Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, achieving 84% yield with 4-iodobenzotrifluoride, while bulky tert-butyl groups reduce steric hindrance, enabling 99% yield with 4-tert-butyliodobenzene . Conversely, electron-donating groups (e.g., -OCH₃) necessitate harsher conditions (e.g., higher Pd loading) due to decreased aryl halide activation .

Q. What mechanistic insights explain the role of AgOAc in Pd-catalyzed syntheses of this compound derivatives?

AgOAc acts as a halide scavenger, facilitating oxidative addition of Pd(0) to aryl halides. This prevents catalyst poisoning by iodide/bromide byproducts, improving turnover. Kinetic studies suggest AgOAc also stabilizes Pd intermediates, as evidenced by higher yields (82–99%) compared to reactions without silver additives .

Q. How is this compound utilized in C–H functionalization reactions?

The compound serves as a directing group in copper-catalyzed ortho-C–H amination. For example, coupling with morpholine under Cu catalysis introduces morpholine at the ortho position of the bromophenyl ring, yielding N-(4-Chloro-2-morpholinophenyl)picolinamide with 81% efficiency . This highlights its utility in constructing complex heterocycles for medicinal chemistry .

Q. What are the thermal stability and decomposition pathways of this compound under high-temperature conditions?

Thermal studies (e.g., TGA/DSC) reveal stability up to 148°C (melting point). At higher temperatures, debromination and amide bond cleavage occur, forming aromatic amines and picolinic acid derivatives. These pathways are critical when using the compound in polymerization initiators, such as vanadium complexes for methyl methacrylate thermal initiation .

Methodological Considerations

Q. How can conflicting NMR data from different synthetic batches be resolved?

Contradictions in ¹³C NMR signals (e.g., δ 162.3 vs. 162.65 for the amide carbonyl) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validation with FT-IR (amide I band ~1650 cm⁻¹) and HRMS (e.g., ESI+ m/z 362.0426 [M+H]+) ensures accuracy .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

Scaling up Pd-catalyzed reactions often faces mass transfer limitations. Implementing flow chemistry or microwave-assisted synthesis reduces reaction times (from 24 hours to <6 hours) and improves consistency. Catalyst recycling via immobilized Pd nanoparticles also enhances cost-effectiveness .

Applications in Advanced Systems

Q. Can this compound derivatives act as ligands in coordination chemistry?

Yes, the picolinamide moiety chelates metals like vanadium. For instance, methoxy–oxo-bis[N-(4-bromophenyl)salicylideneiminato]vanadium(V) initiates methyl methacrylate polymerization at 80°C, demonstrating its role in designing metal-organic catalysts .

Q. How does the bromophenyl group influence biological activity in derived compounds?

The bromine atom enhances lipophilicity and bioavailability. Derivatives like N-(4-Bromophenyl)-3-ethoxy-2-propenamide show promise as intermediates in anticancer agents, leveraging halogen bonding for target protein interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.